molecular formula C10H17N7O4 B1146349 Saxitoxin CAS No. 35523-89-8

Saxitoxin

Cat. No.: B1146349
CAS No.: 35523-89-8
M. Wt: 299.29 g/mol
InChI Key: RPQXVSUAYFXFJA-HGRQIUPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saxitoxin is a potent neurotoxin primarily known for its role as a paralytic shellfish toxin (PST). It is produced by certain species of dinoflagellates, which are microscopic marine organisms. When these dinoflagellates bloom, they can accumulate in shellfish such as clams, mussels, and oysters, leading to the potential for human poisoning upon consumption. This compound acts by blocking sodium channels in nerve cells, which disrupts the normal transmission of nerve impulses.

Preparation Methods

Extraction Methods for Saxitoxin

Extraction from Shellfish Samples

The extraction of this compound from shellfish samples typically involves acidic solutions. Two primary methods are commonly employed:

Acetic Acid Extraction: This method uses 1% aqueous acetic acid and is preferred for simultaneous analysis of paralytic shellfish toxins and tetrodotoxin[].

Hydrochloric Acid Extraction: This method utilizes 1 mol/L aqueous hydrochloric acid and is often used for mouse toxicity testing in Japan[].

Both methods involve heating the sample for 5 minutes, followed by cooling and further processing.

Extraction from Algal Samples

For algal samples, similar acidic extraction methods are employed, with modifications to account for the different matrix properties. The specific extraction protocol may vary depending on the algal species and the intended analytical method[].

Extraction from Freshwater Cyanobacteria

Freshwater cyanobacteria samples require specialized extraction techniques due to their unique cellular structure and toxin production mechanisms. These methods often involve cell lysis followed by toxin extraction using acidic or aqueous solutions[].

Sample Preparation Techniques

Homogenization of Samples

Proper homogenization is crucial for consistent and accurate results. Samples are typically homogenized using mechanical methods to ensure uniform distribution of the toxin throughout the sample matrix[].

Centrifugation and Filtration

After extraction, samples undergo centrifugation to separate solid particles. The supernatant is then filtered, often using a syringe filter (PTFE, 0.45 µm) to remove any remaining particulates[].

Solid-phase Extraction (SPE)

SPE is a critical step in sample purification. Several SPE methods have been developed:

C18 SPE: This method is widely used for its effectiveness in retaining this compound and related compounds[].

PHEA SPE: Polyhydroxyethyl aspartamide (PHEA) SPE has shown promise in this compound purification.

Silica SPE: Silica-based SPE cartridges have also been employed successfully in this compound preparation[].

Analytical Methods for this compound Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[]

LC-MS/MS is the gold standard for this compound analysis due to its high sensitivity and specificity. The method typically uses:

Hydrophilic interaction liquid chromatography (HILIC) for separation

Multiple reaction monitoring (MRM) for detection and quantification

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is another widely used method, especially in regulatory settings.

Chemical Reactions Analysis

Chemical Reactions of Saxitoxin

Oxidation reactions: this compound can undergo oxidation reactions, particularly in alkaline conditions. These reactions are often used in analytical methods to convert this compound into fluorescent derivatives for detection[].

Hydrolysis reactions: In acidic or basic conditions, this compound can undergo hydrolysis, leading to the formation of various breakdown products. This is particularly important when considering the stability of this compound in different environments.

Derivatization reactions: For analytical purposes, this compound is often derivatized to enhance its detection sensitivity. Common derivatization reactions include those with fluorescent tags or chemical modifiers that improve chromatographic separation.

Analytical Methods for this compound Chemical Reactions

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is widely used for this compound analysis due to its high sensitivity and specificity. It allows for the separation and identification of this compound and its analogs based on their mass-to-charge ratios[].

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection, is another common method for this compound analysis. It typically involves pre- or post-column oxidation to convert this compound into fluorescent derivatives [].

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has gained popularity for this compound analysis due to its ability to separate highly polar compounds effectively [].

Capillary Electrophoresis: This technique has been used for this compound analysis, offering high resolution and efficiency in separating this compound and its analogs.

Chemical Transformations of this compound in Various Environments

In marine and freshwater ecosystems, this compound can undergo various chemical transformations. These may include hydrolysis, oxidation, or reactions with other compounds present in the environment. During sample preparation and analysis, this compound can also undergo chemical changes, particularly in response to pH variations or exposure to oxidizing agents[].

Advanced Techniques for this compound Chemical Reaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy: NMR provides detailed information about the molecular structure of this compound and its analogs, allowing researchers to study chemical transformations at the atomic level.

X-ray crystallography: This technique has been used to determine the three-dimensional structure of this compound, providing insights into its chemical reactivity.

Computational chemistry approaches: Molecular modeling and quantum chemical calculations are increasingly used to predict and understand the chemical behavior of this compound and its analogs[].

Scientific Research Applications

Saxitoxin in Neuroscience Research

One of the most significant applications of this compound in scientific research is in the field of neuroscience. This compound acts as a selective, reversible, voltage-gated sodium channel blocker, making it an essential tool for studying neural function[].

Studying Voltage-gated Sodium Channels

This compound binds to voltage-gated sodium channels with high affinity, effectively blocking the inward flow of sodium ions into the cell. This property has made it invaluable for researchers studying the structure and function of these channels, which are crucial for the generation and propagation of action potentials in neurons[].

Investigating Neurotoxin Mechanisms

The study of this compound's mechanism of action has provided insights into how neurotoxins interact with cellular targets. Its ability to bind to the human potassium channel, modifying channel gating rather than blocking the channel, has revealed complex interactions between toxins and ion channels[].

Applications in Pain Management Research

The potent and selective nature of this compound's interaction with sodium channels has led to interest in its potential applications in pain management research. While not used clinically due to its high toxicity, studying this compound's mechanisms has informed the development of novel analgesics targeting sodium channels.

Environmental and Ecological Applications

This compound plays a crucial role in environmental and ecological research, particularly in the study of harmful algal blooms (HABs) and their impacts on marine and freshwater ecosystems.

Monitoring Harmful Algal Blooms

The presence of this compound is often used as an indicator of harmful algal blooms, particularly those caused by certain species of dinoflagellates. Researchers use this compound detection methods to monitor water quality and assess the risk of paralytic shellfish poisoning in coastal areas[].

Studying Marine and Freshwater Ecosystems

The production of this compound by various organisms in both marine and freshwater environments provides a unique lens through which to study ecosystem dynamics. Researchers investigate how environmental factors influence toxin production and accumulation in the food web.

Climate Change Impact on Toxin Production

Studies on this compound-producing organisms are contributing to our understanding of how climate change may affect the frequency and severity of harmful algal blooms. Changes in water temperature, pH, and other environmental factors can influence this compound production, making it a valuable indicator of ecosystem health in a changing climate[].

Mechanism of Action

Molecular of Saxitoxin

This compound's chemical structure is crucial to understanding its mechanism of action. The molecule contains two guanidinium moieties, which are key to its neurotoxic properties. These structural features allow this compound to interact specifically with its molecular targets[].

Primary Target: Voltage-Gated Sodium Channels

This compound acts as a selective, reversible, voltage-gated sodium channel blocker. The voltage-gated sodium channel is essential for normal neuronal functioning, existing as integral membrane proteins along the axon of a neuron[].

This compound binds to receptor site 1 on the sodium channel, which is formed by two rings of amino acid residues located in the P-loops of the channel. This binding site is crucial for the toxin's high-affinity interaction with the channel[].

This compound's Effect on Sodium Channel Function

When this compound binds to the sodium channel, it effectively blocks the inward flow of sodium ions into the cell. This blockage prevents the propagation of action potentials, leading to paralysis of the affected region.

The binding of this compound to the sodium channel is reversible, which is an important characteristic of its mechanism of action[].

Secondary Targets: Potassium Channels

Interestingly, this compound also binds to human potassium channels, but with a different mechanism compared to sodium channels. Instead of blocking the channel, this compound modifies channel gating, resulting in stronger transmembrane depolarization for the channel to open and thus reducing overall potassium conductance[].

Cellular and Neuronal Effects of this compound

The blocking of neuronal sodium channels by this compound leads to a disruption of normal nerve function. This results in a flaccid paralysis that leaves the victim calm and conscious through the progression of symptoms.

At the neuromuscular junction, this compound's blockage of sodium channels prevents the release of acetylcholine, leading to muscle paralysis[].

This compound's Role in Paralytic Shellfish Poisoning

In humans, this compound poisoning manifests as paralytic shellfish poisoning (PSP). The progression of symptoms is directly related to this compound's mechanism of action on nerve cells[].

Death from PSP often occurs from respiratory failure, a direct result of the paralysis caused by this compound's blockage of sodium channels in the nerves controlling respiratory muscles.

Comparative Mechanism with Other Marine Toxins

While this compound shares some similarities with other marine toxins, its specific mechanism of action sets it apart. For instance, while both this compound and tetrodotoxin block sodium channels, they bind to different sites on the channel.

Recent Advances in Understanding this compound's Mechanism

Comparison with Similar Compounds

Structural Comparison of Saxitoxin Analogs

This compound analogs can be classified into several structural groups:

Non-sulfated analogs: Including This compound  (STX) and neothis compound  (neoSTX)

Mono-sulfated analogs: Such as gonyautoxins  (GTXs 1–6)

Di-sulfated analogs: C1-4 toxins

Decarbamoylated analogs: Including decarbamoyl-saxitoxins (dcSTX, dcneoSTX) and decarbamoyl-gonyautoxins  (dcGTXs 1–4)

Hydrophobic analogs: Such as GC1-3 toxins

These analogs differ in side group moieties, which affect their chemical properties and toxicity[].

Comparison of Toxicity Levels

The toxicity of this compound analogs varies significantly:

Carbamoyl toxins are generally the most toxic, followed by decarbamoyl toxins, and then N-sulfocarbamoyl toxins[].

Relative toxicities (with STX set at 1.0) include: neoSTX (0.92), GTX1 (0.99), GTX2 (0.36), GTX3 (0.64), GTX4 (0.73), and dcSTX (0.51)[].

This compound vs. Tetrodotoxin

While this compound and tetrodotoxin (TTX) have different chemical structures, they share similar mechanisms of action[]:

Both are potent neurotoxins that block voltage-gated sodium channels.

They produce similar clinical symptoms, including neuromuscular, gastrointestinal, cardiovascular, and dermatologic effects.

Their toxicities are additive, suggesting they could potentially be combined in health-based guideline values[].

Comparison with Gonyautoxins

Gonyautoxins (GTXs) are closely related to this compound:

They are mono-sulfated analogs of STX[].

GTXs generally have lower toxicity than STX, but some (like GTX1) can be nearly as toxic.

The presence of sulfate groups affects their binding to sodium channels and overall toxicity[].

Neothis compound: A Close Relative of this compound

Neothis compound (neoSTX) is structurally very similar to STX, differing only by the presence of a hydroxyl group at the N-1 position:

It has slightly lower toxicity than STX (relative toxicity of 0.92).

NeoSTX has poor affinity for cardiac sodium channels and doesn't cross the blood-brain barrier, potentially making it less cardiotoxic and neurotoxic than traditional local anesthetics.

Comparison of this compound with Other Paralytic Shellfish Toxins

The this compound family includes a wide range of compounds with varying structures and toxicities:

Non-sulfated toxins (STX, neoSTX) are generally the most potent.

Mono-sulfated (GTXs) and di-sulfated (C-toxins) compounds have lower toxicity.

Decarbamoyl variants typically have intermediate toxicity between their parent compounds and the C-toxins.

This compound Analogs in Different Organisms

Different organisms produce distinct profiles of STX analogs[]:

Dinoflagellates (e.g., Alexandrium, Gymnodinium, Pyrodinium) produce a wide range of Saxitoxins.

Cyanobacteria (e.g., Anabaena, Cylindrospermopsis) also produce various STX analogs.

Some marine invertebrates can biotransform ingested toxins, creating new analogs.

Molecular Targets: this compound vs. Similar Compounds

While all Saxitoxins primarily target voltage-gated sodium channels, there are some differences in their interactions[]:

STX and its analogs bind to site 1 on the sodium channel.

The presence of different chemical groups (e.g., sulfate, hydroxyl) can affect binding affinity and channel selectivity.

Common Problem

How does saxitoxin compare to tetrodotoxin in terms of toxicity?

Both are highly potent neurotoxins with similar mechanisms of action, and their toxicities are additive.

What are the main differences between this compound and its analogs?

The main differences lie in their chemical structures, particularly in the presence or absence of sulfate groups and modifications to the carbamoyl moiety, which affect their toxicity and binding properties.

Are all this compound-like compounds produced by the same organisms?

No, various marine dinoflagellates and freshwater cyanobacteria can produce different profiles of STX and its analogs.

How do the effects of this compound and similar compounds differ?

While they all primarily block sodium channels, differences in their structure can lead to variations in potency, duration of action, and potential secondary targets.

Can this compound analogs be converted into each other in nature?

Yes, some marine organisms can biotransform STX into other analogs, such as the conversion of STX to dcSTX by certain shellfish species.

  What are the main chemical reactions involved in this compound analysis?

The main reactions include oxidation for fluorescent derivative formation, hydrolysis under various pH conditions, and derivatization for improved detection.

How do environmental factors affect this compound's chemical reactions?

Factors such as pH, temperature, and the presence of other compounds can significantly influence this compound's stability and chemical transformations in the environment.

What are the most sensitive methods for detecting this compound chemical transformations?

LC-MS/MS is currently considered one of the most sensitive and specific methods for analyzing this compound and its chemical transformations.

How do this compound analogs differ in their chemical reactivity?

This compound analogs can have different functional groups or structural variations that affect their chemical reactivity, stability, and behavior during analysis.

What role do chemical reactions play in this compound's toxicity mechanism?

The chemical structure of this compound, particularly its guanidinium groups, is crucial for its binding to sodium channels in nerve cells, which is the basis of its neurotoxicity. Chemical reactions that alter this structure can potentially affect its toxicity.

  How does this compound cause paralysis?

This compound causes paralysis by blocking voltage-gated sodium channels, preventing the propagation of nerve impulses.

Is this compound's effect permanent?

No, this compound binds reversibly to sodium channels, meaning its effects can be reversed if the toxin is removed or metabolized.

Can this compound affect other ion channels besides sodium channels?

Yes, this compound has been shown to also affect potassium channels, although through a different mechanism.

How quickly does this compound act on nerve cells?

This compound acts rapidly on nerve cells, with symptoms of poisoning often appearing within minutes to hours of ingestion.

Are there any known antidotes that counteract this compound's mechanism?

There is no specific antidote for this compound poisoning. Treatment typically involves supportive care, including mechanical ventilation if necessary.

  

  

Properties

IUPAC Name

[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O4/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16)/t4-,5-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQXVSUAYFXFJA-HGRQIUPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074313
Record name Saxitoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Saxitoxin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21671
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

35523-89-8, 73603-72-2
Record name Saxitoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35523-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saxitoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035523898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saxitoxin-t
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073603722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saxitoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Saxitoxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAXITOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0638E899B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Saxitoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029368
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.